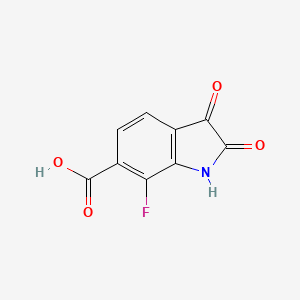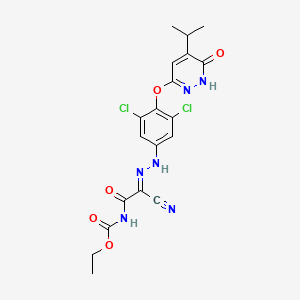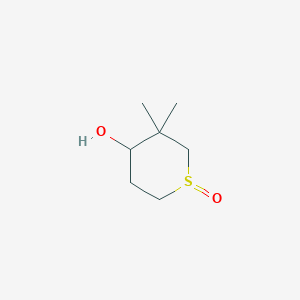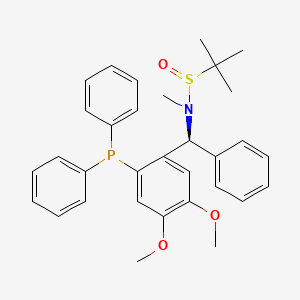
2-Bromo-3,6-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,6-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the diazotization of 3,6-difluoroaniline followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like aniline. The process includes steps such as nitration, reduction, diazotization, and halogenation. The use of continuous-flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,6-difluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, often in the presence of phosphine ligands and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Oxidation: Products include nitroanilines or nitrosoanilines.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Applications De Recherche Scientifique
2-Bromo-3,6-difluoroaniline has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,6-difluoroaniline depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the fluorine atoms can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2,6-Difluoroaniline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2,6-Dibromo-4-fluoroaniline: Contains additional bromine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Bromo-3,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C6H4BrF2N |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
2-bromo-3,6-difluoroaniline |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 |
Clé InChI |
CGHDYBOOSWQNJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)




![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
